molecular formula C12H17NO3 B1666661 Benzoic acid, 5-amino-2-(pentyloxy)- CAS No. 13737-91-2

Benzoic acid, 5-amino-2-(pentyloxy)-

Cat. No. B1666661
CAS RN: 13737-91-2
M. Wt: 223.27 g/mol
InChI Key: NYASYUYEILXZAS-UHFFFAOYSA-N
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Description

Benzoic acid, 5-amino-2-(pentyloxy)- is a bioactive chemical.

Scientific Research Applications

Biosynthesis of Natural Products

Benzoic acid derivatives like 3-Amino-5-hydroxy benzoic acid (3,5-AHBA) play a crucial role as precursors for a broad spectrum of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of these AHBA-derived products is studied from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Electrochemical Behavior and Reduction

Research on benzoic acid derivatives like 2-hydroxy-5-azo-benzoic acid has explored their electrochemical behavior. These compounds exhibit significant changes in behavior based on the position of sulfo substituents and the solution's pH. They are predominantly reduced as hydrazone tautomers, leading to products like 5-amino salicylic acid (Mandić, Nigović, & Šimunić, 2004).

HIV-Protease Activity Assay

Benzoic acid derivatives are used in developing selective HIV-Protease assays. For instance, (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid is a crucial component for synthesizing oligopeptides, which serve as chromogenic protease substrates for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Hypolipidemic Agents

Certain benzoic acid derivatives exhibit hypolipidemic properties, which make them effective in lowering blood lipids. Compounds like 5-(Tetradecyloxy)-2-furancarboxylic acid represent a new class of hypolipidemic agents effective in both rats and monkeys (Parker, Kariya, Grisar, & Petrow, 1977).

Chromogenic Substrates in Enzymatic Hydrolysis

Compounds like 2-nitro-5-[(hexanoyl)-amino]-benzoic acid are used as chromogenic substrates for detecting penicillin acylases. These compounds release a chromophore upon enzymatic hydrolysis, enabling the detection of specific enzyme activities (Arroyo et al., 2002).

Toxicity Assessment

Studies on benzoic acid derivatives focus on assessing their toxic properties. Research on various benzoic acid derivatives, such as 4-chlorobenzoic and 4-methoxybenzoic acids, evaluates the toxic effects of these compounds, particularly on the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

properties

CAS RN

13737-91-2

Product Name

Benzoic acid, 5-amino-2-(pentyloxy)-

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

5-amino-2-pentoxybenzoic acid

InChI

InChI=1S/C12H17NO3/c1-2-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15/h5-6,8H,2-4,7,13H2,1H3,(H,14,15)

InChI Key

NYASYUYEILXZAS-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS RN

13737-91-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, 5-amino-2-(pentyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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